molecular formula C21H21N5O4 B2719272 8-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946279-86-3

8-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2719272
CAS No.: 946279-86-3
M. Wt: 407.43
InChI Key: OYNJUZUUKBPLHG-UHFFFAOYSA-N
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Description

8-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-c][1,2,4]triazines This compound is characterized by its unique structure, which includes a methoxybenzyl group, a methoxyphenyl group, and a tetrahydroimidazo[2,1-c][1,2,4]triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2-methoxybenzylamine with 4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with a suitable reagent, such as hydrazine hydrate, to form the imidazo[2,1-c][1,2,4]triazine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening methods to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

8-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

8-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 8-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by binding to receptor sites and altering their signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is unique due to its specific combination of functional groups and its tetrahydroimidazo[2,1-c][1,2,4]triazine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

8-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O4/c1-29-16-9-7-15(8-10-16)25-11-12-26-20(28)18(23-24-21(25)26)19(27)22-13-14-5-3-4-6-17(14)30-2/h3-10H,11-13H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNJUZUUKBPLHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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